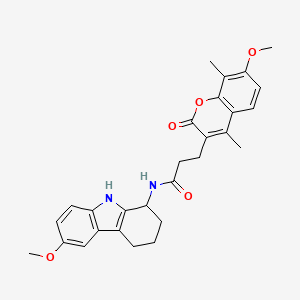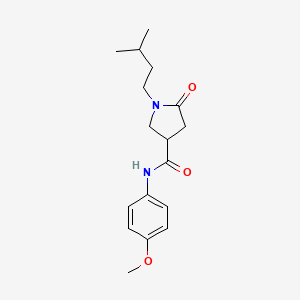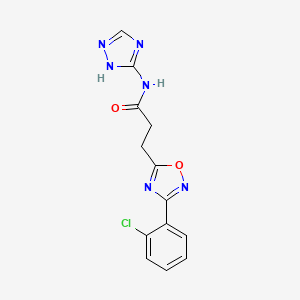
3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide is a synthetic organic compound that belongs to the class of chromen-2-one derivatives These compounds are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide can be achieved through a multi-step synthetic route. The key steps typically involve:
Formation of the chromen-2-one core: This can be achieved through the condensation of a suitable phenol derivative with an appropriate β-ketoester under acidic or basic conditions.
Introduction of the methoxy and dimethyl groups: These substituents can be introduced through electrophilic aromatic substitution reactions.
Synthesis of the tetrahydrocarbazole unit: This can be synthesized via a Fischer indole synthesis, starting from a suitable hydrazine and a cyclic ketone.
Coupling of the chromen-2-one and tetrahydrocarbazole units: This can be achieved through an amide bond formation reaction, typically using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and dimethyl groups, leading to the formation of hydroxylated or carboxylated derivatives.
Reduction: Reduction reactions could target the carbonyl groups in the chromen-2-one and tetrahydrocarbazole units, potentially leading to the formation of alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, sulfonyl chlorides, and organometallic compounds can be employed under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups could yield hydroxylated derivatives, while reduction of the carbonyl groups could produce alcohol derivatives.
Scientific Research Applications
Chemistry: As a synthetic intermediate for the preparation of more complex molecules.
Biology: As a probe for studying biological processes involving chromen-2-one and tetrahydrocarbazole derivatives.
Medicine: As a lead compound for the development of new drugs with anti-inflammatory, antioxidant, or anticancer properties.
Industry: As a potential additive in materials science or as a precursor for the synthesis of functional materials.
Mechanism of Action
The mechanism of action of this compound would likely involve interactions with specific molecular targets, such as enzymes or receptors. The chromen-2-one moiety is known to interact with various biological targets, including kinases and transcription factors, while the tetrahydrocarbazole unit may interact with neurotransmitter receptors or ion channels. These interactions could modulate signaling pathways involved in inflammation, oxidative stress, or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Coumarin derivatives: Compounds such as 7-hydroxycoumarin and 4-methylcoumarin share the chromen-2-one core and exhibit similar biological activities.
Carbazole derivatives: Compounds such as 1,2,3,4-tetrahydrocarbazole and 9-ethylcarbazole share the tetrahydrocarbazole unit and have been studied for their pharmacological properties.
Uniqueness
The uniqueness of 3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide lies in its combination of the chromen-2-one and tetrahydrocarbazole moieties, which may confer a unique profile of biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C28H30N2O5 |
|---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
3-(7-methoxy-4,8-dimethyl-2-oxochromen-3-yl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide |
InChI |
InChI=1S/C28H30N2O5/c1-15-18-9-12-24(34-4)16(2)27(18)35-28(32)19(15)10-13-25(31)29-23-7-5-6-20-21-14-17(33-3)8-11-22(21)30-26(20)23/h8-9,11-12,14,23,30H,5-7,10,13H2,1-4H3,(H,29,31) |
InChI Key |
BWDMFDAEHIANEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OC)CCC(=O)NC3CCCC4=C3NC5=C4C=C(C=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-{[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}phenyl)morpholine-4-carboxamide](/img/structure/B11002339.png)

![6-({[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)hexanoic acid](/img/structure/B11002353.png)
![N-({[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetyl)-S-methyl-L-cysteine](/img/structure/B11002354.png)

![4-({[4-(2,5-dimethoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoic acid](/img/structure/B11002380.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B11002381.png)
![2-(4-methoxyphenyl)-4-methyl-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide](/img/structure/B11002383.png)
![N-[1-cyclopentyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2-fluorobenzamide](/img/structure/B11002385.png)
![N-(4-methoxyphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B11002394.png)
![N-(3-chloro-4-methoxyphenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-valinamide](/img/structure/B11002402.png)
![2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-(pyridin-2-yl)acetamide](/img/structure/B11002403.png)
![N-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-L-valine](/img/structure/B11002409.png)

